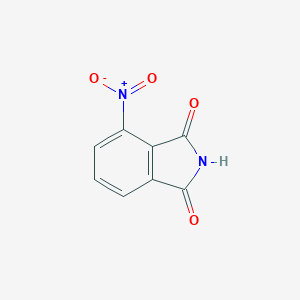
3-Nitroftalimida
Descripción general
Descripción
3-Nitrophthalimide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is substituted at the third position of the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Aplicaciones Científicas De Investigación
3-Nitrophthalimide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a fluorescent dye for biological research purposes.
Medicine: Investigated for its potential antifungal activities.
Industry: Used in the production of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Nitrophthalimide can be synthesized from 3-nitrophthalic acid and urea. The reaction involves heating 3-nitrophthalic acid with urea in glacial acetic acid at 117°C for 3 hours. The mixture is then cooled, and the product is extracted using water and ethyl acetate. The organic phase is dried and concentrated to yield 3-nitrophthalimide .
Industrial Production Methods: Industrial production of 3-nitrophthalimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrophthalimide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The imide group can be hydrolyzed to form the corresponding phthalic acid derivative.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products:
Reduction: 3-Aminophthalimide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Hydrolysis: 3-Nitrophthalic acid.
Mecanismo De Acción
The mechanism of action of 3-nitrophthalimide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antifungal activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Phthalimide: The parent compound without the nitro group.
4-Nitrophthalimide: A similar compound with the nitro group at the fourth position.
3-Nitrophthalic acid: The acid derivative of 3-nitrophthalimide.
Uniqueness: 3-Nitrophthalimide is unique due to the presence of the nitro group at the third position, which imparts distinct chemical and biological properties. This positional isomerism affects its reactivity and applications compared to other similar compounds .
Propiedades
IUPAC Name |
4-nitroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONIIQYTWOPUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060532 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-62-3 | |
| Record name | 3-Nitrophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-NITROPHTHALIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6BP8BS7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 3-Nitrophthalimide is C8H4N2O4, and its molecular weight is 192.13 g/mol. []
A: While specific spectroscopic data isn't detailed in the provided abstracts, 3-Nitrophthalimide's structure can be confirmed using techniques like 1H-NMR and 13C-NMR spectroscopy. [, ]
A: Research indicates that 3-Nitrophthalimide exhibits varying solubility in different solvents, impacting its use in applications like crystallization. []
A: Yes, density functional theory (DFT) calculations have been employed to investigate 3-Nitrophthalimide's potential as a solid electrolyte interface (SEI)-forming additive in lithium-ion batteries, revealing promising results. []
A: Research shows that substituting the nitro group in 3-Nitrophthalimide with a methoxy group, forming N-substituted 3-methoxyphthalimides, alters its reactivity with sodium methoxide. [] This suggests a significant influence of substituents on the compound's reactivity.
A: Studies comparing 3-Nitrophthalimide and 4-Nitrophthalimide reveal differences in their hydrogen bonding patterns and crystal packing arrangements. [] Additionally, 4-Nitrophthalimide was found to be more thermodynamically stable than 3-Nitrophthalimide. [] These findings underscore the impact of the nitro group's position on the molecule's properties.
ANone: The provided abstracts don't delve into specific formulation strategies for 3-Nitrophthalimide.
ANone: 3-Nitrophthalimide can be synthesized through various methods:
- Reaction of 3-Nitrophthalic acid with urea: This one-pot process yields 3-Nitrophthalimide with advantages like simplicity and cost-effectiveness. []
- Nucleophilic nitrodisplacement reaction: This method involves reacting bis(3-nitrophthalimides) with substituted phenols, yielding bis[3-(substituted phenoxy)phthalimides], a new class of comonomers. [, ]
ANone: Research highlights several interesting derivatives:
- Bis[3-(2-propenylphenoxy)phthalimides]: These compounds, synthesized from bis(3-nitrophthalimides), act as comonomers for bismaleimides, creating temperature-resistant polymer networks. []
- Bis[3-(2-allylphenoxy)phthalimides]: Similar to the previous example, these derivatives also serve as comonomers for bismaleimides, resulting in tough, high-Tg copolymer networks. []
- N-substituted 3-methoxyphthalimides: These compounds are formed by reacting N-substituted 3-nitrophthalimides with sodium methoxide. []
- N-benzyl-3-nitrophthalimide: This derivative is a key precursor in the synthesis of isoindolo[1,2-d][3,5]benzothiazocine derivatives, demonstrating its versatility in heterocyclic chemistry. []
- Styrene-substituted phthalimides: These monomers, including N-(4-vinylphenyl)-3-nitrophthalimide, can be polymerized to create polymers potentially useful for grafting living anionic polymers. []
A: While not extensively detailed, the research mentions techniques like differential scanning calorimetry (DSC) to analyze the thermal properties of 3-Nitrophthalimide-containing polymers. [] Additionally, techniques like NMR spectroscopy are implied for structural characterization. [, ]
ANone: Research suggests several potential applications:
- Lithium-ion batteries: DFT studies indicate that 3-Nitrophthalimide could be a promising SEI-forming additive, potentially improving battery performance. []
- Polymer chemistry: Derivatives like bis[3-(2-propenylphenoxy)phthalimides] and bis[3-(2-allylphenoxy)phthalimides] show promise as comonomers for creating high-performance polymers with enhanced thermal stability. [, ]
- Fluorescent probes: Researchers have used 3-Nitrophthalimide as the recognition moiety in a hepatocyte-targeting fluorescent probe for detecting hydrazine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


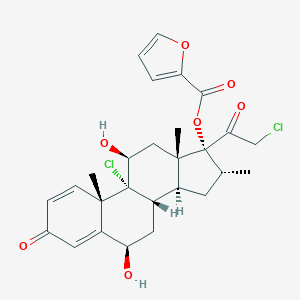
![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

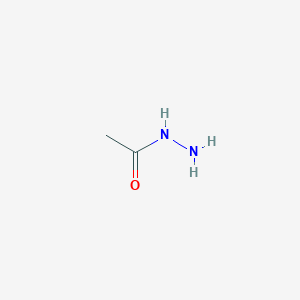

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)


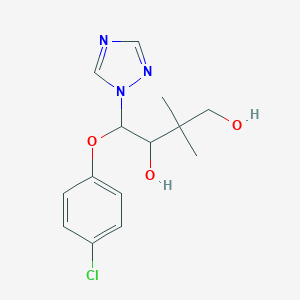


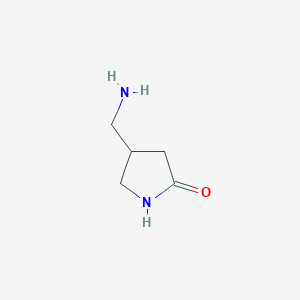
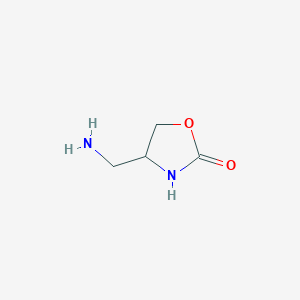
![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)
